molecular formula C10H6ClI B8250537 2-Chloro-3-iodonaphthalene

2-Chloro-3-iodonaphthalene

Cat. No.: B8250537
M. Wt: 288.51 g/mol
InChI Key: WMSJGUCXXDIEIK-UHFFFAOYSA-N
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Description

2-Chloro-3-iodonaphthalene is an organic compound with the molecular formula C₁₀H₆ClI It is a derivative of naphthalene, where two hydrogen atoms are substituted by chlorine and iodine atoms at the 2 and 3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-iodonaphthalene typically involves halogenation reactions. One common method is the iodination of 2-chloronaphthalene using iodine and an oxidizing agent such as nitric acid. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-iodonaphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine or chlorine atom is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substituted naphthalenes with various functional groups depending on the nucleophile used.
  • Biaryl compounds from coupling reactions.
  • Oxidized or reduced naphthalene derivatives.

Scientific Research Applications

2-Chloro-3-iodonaphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.

    Biology: The compound can be used to synthesize biologically active molecules for drug discovery and development.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-iodonaphthalene in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the chlorine and iodine substituents. This activation facilitates various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

    2-Chloronaphthalene: Lacks the iodine substituent, making it less reactive in certain coupling reactions.

    3-Iodonaphthalene: Lacks the chlorine substituent, affecting its reactivity and selectivity in chemical reactions.

    2-Bromo-3-iodonaphthalene: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and applications.

Uniqueness: 2-Chloro-3-iodonaphthalene is unique due to the presence of both chlorine and iodine substituents, which provide a balance of reactivity and selectivity in various chemical reactions. This dual substitution makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-chloro-3-iodonaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClI/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSJGUCXXDIEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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